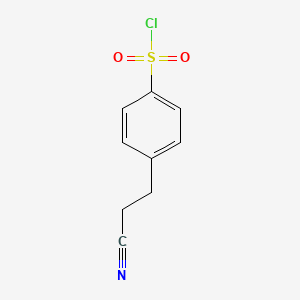
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a cyclohexanone derivative that contains a fluoro and a phenyl group on the cyclohexane ring.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds are pivotal in medicinal chemistry due to their ability to modulate biological activity, improve pharmacokinetic properties, and enhance metabolic stability. For instance, the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists highlights the critical role of fluorine substitutions in achieving high selectivity and desirable pharmacokinetic properties (Duan et al., 2019). These compounds show potential for treating autoimmune diseases by inhibiting IL-17 production.
Fluorine in Chemical Sensors
The development of fluorine-containing chemosensors exemplifies the application of fluorinated compounds in detecting metal ions in biological systems. A coumarin-based fluorogenic probe with high selectivity for Cu(2+) ions demonstrates the utility of fluorinated sensors in biological applications, including fluorescence microscopic imaging and studying the biological functions of copper ions (Jung et al., 2009).
Fluorinated Compounds in Organic Synthesis
In organic synthesis, fluorinated compounds serve as versatile intermediates and reagents. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride showcases a broad range of fluorination capabilities, offering a safer and more efficient alternative to traditional deoxofluorinating agents (Umemoto et al., 2010). Its high stability and diverse fluorination applications underline the importance of fluorinated reagents in modern synthetic chemistry.
Propiedades
IUPAC Name |
(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVRZUAAURWKO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H](C[C@@H]1C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)
![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)





![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)

![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)

![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)